molecular formula C11H14N2O2 B113126 N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide CAS No. 86847-71-4

N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide

Cat. No.: B113126
CAS No.: 86847-71-4
M. Wt: 206.24 g/mol
InChI Key: ICMXCEJBHWHTBH-UHFFFAOYSA-N
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Description

N-(3-Formylpyridin-4-yl)-2,2-dimethylpropanamide (CAS 86847-71-4) is a pyridine derivative characterized by a pivalamide (2,2-dimethylpropanamide) group attached to the 4-position of a pyridine ring, with a formyl (-CHO) substituent at the 3-position. Its molecular formula is C₁₁H₁₄N₂O₂, with a molecular weight of 206.245 g/mol . The compound is also known as 4-[(2,2-dimethylpropanoyl)amino]nicotinaldehyde or 2,2-dimethyl-N-(3-formylpyridin-4-yl)propanamide.

Properties

IUPAC Name

N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-11(2,3)10(15)13-9-4-5-12-6-8(9)7-14/h4-7H,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMXCEJBHWHTBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=NC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381490
Record name N-(3-Formylpyridin-4-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86847-71-4
Record name N-(3-Formylpyridin-4-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

The mode of action of N-(3-Formylpyridin-4-yl)pivalamide is currently unknown. The compound’s interaction with its targets and any resulting changes are subjects of ongoing research.

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant. These properties suggest that the compound could have good bioavailability.

Action Environment

N-(3-Formylpyridin-4-yl)pivalamide is stored in an inert atmosphere at 2-8°C. This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as temperature and atmospheric composition.

Biological Activity

N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction is crucial for the compound's antimicrobial and anticancer properties.

1. Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial properties against various pathogens. Studies have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .

2. Anticancer Properties

The compound has been explored for its anticancer potential. It may inhibit tumor cell proliferation by interfering with specific signaling pathways involved in cell cycle regulation. For instance, studies suggest that it could modulate the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

Study Focus Findings
Study AAntimicrobialDemonstrated inhibition of E. coli growth at concentrations of 50 µg/mL.
Study BAnticancerShowed reduced proliferation of breast cancer cells (MCF-7) by 40% at 100 µM concentration.
Study CMechanismIdentified interaction with CDK2, leading to G1 phase arrest in cancer cells.

Synthesis Routes

The synthesis of this compound typically involves the reaction of 3-pyridinecarboxaldehyde with appropriate amine reagents under controlled conditions. Various synthetic pathways have been documented:

  • Condensation Reaction : Reacting 3-pyridinecarboxaldehyde with 2,2-dimethylpropanamine.
  • Reduction : The formyl group can be reduced to a hydroxymethyl group using sodium borohydride.

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
N-(4-Iodo-3-pyridyl)-2,2-dimethylpropanamide Not specified C₁₁H₁₃IN₂O 320.14 Iodo at pyridine 4-position Intermediate in multistep synthesis
2,2-Dimethyl-N-(4-pyridinyl)propanamide 70298-89-4 C₁₀H₁₄N₂O 178.23 Unsubstituted pyridine 4-position High crystallinity (mp 170°C)
N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide 86847-64-5 C₁₁H₁₄N₂O₂ 206.24 Formyl at pyridine 2-position Positional isomer of target compound
N-(4-Chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide Not specified C₁₁H₁₄ClNO₂ 227.69 Chlorophenol backbone Lipophilic (LogP 3.68)
N-(2-Cyclopropyl-3-formylpyridin-4-yl)-2,2-dimethylpropanamide 1569308-51-5 C₁₄H₁₈N₂O₂ 246.30 Cyclopropyl at pyridine 2-position Increased steric bulk

Influence of Functional Groups on Physicochemical Properties

  • 2,2-Dimethyl-N-(4-pyridinyl)propanamide : The absence of a formyl group results in higher crystallinity (mp 170°C) compared to the target compound, which likely remains a low-melting solid or oil due to reduced intermolecular hydrogen bonding .
  • N-(4-Chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide: The chloro-phenol group increases lipophilicity (LogP 3.68), suggesting better membrane permeability than the target compound. This highlights how non-pyridine backbones can alter bioavailability .

Steric and Electronic Modifications

  • Such modifications are valuable in drug design for enhancing pharmacokinetic profiles .

Preparation Methods

Reaction Mechanism and Conditions

The reaction begins with deprotonation of the pyridine ring at the 3-position using n-butyllithium (nBuLi) in tetrahydrofuran (THF) at -78°C. The low temperature minimizes side reactions and enhances regioselectivity. Following lithiation, DMF is introduced as an electrophilic formylating agent. The intermediate is quenched with brine, and the product is extracted using ethyl acetate. Final purification via flash column chromatography with 3% methanol/dichloromethane yields the target compound in 69% purity.

Key variables influencing success include:

  • Temperature control : Maintaining -78°C during lithiation prevents dimerization or over-metalation.

  • Solvent system : THF’s polarity stabilizes the lithiated intermediate, while DMF acts as both reactant and cosolvent.

  • Stoichiometry : A 2.5:1 molar ratio of nBuLi to starting material ensures complete deprotonation.

Optimization Strategies

Comparative studies of analogous pyridine functionalization reactions highlight strategies for improving yield and scalability:

Table 1: Comparative Reaction Conditions for Pyridine Functionalization

ParameterExample 25BIodination Analog
Starting Material2,2-Dimethyl-N-pyridin-4-yl-propanamide2,2-Dimethyl-N-pyridin-3-yl-propanamide
ElectrophileDMFIodine
BasenBuLi (1.6 M)nBuLi (2.5 M)
Temperature-78°C to 0°C-78°C to -10°C
Yield69%23–70%
PurificationFlash chromatographySilica plug/column chromatography

These data suggest that yield variability in related reactions correlates with electrophile reactivity and workup efficiency. For formylation, DMF’s rapid quenching of the lithiated species minimizes decomposition, whereas iodination requires longer reaction times and iodine stoichiometric excess.

Alternative Synthetic Routes

While the lithiation-formylation method dominates literature, alternative approaches merit discussion for their mechanistic insights.

Catalytic Direct Formylation

Transition-metal-catalyzed C–H activation represents an emerging strategy. For example, palladium-catalyzed formylation using CO and hydrogen donors has succeeded in similar heterocycles. However, this method remains unexplored for this compound, likely due to competing coordination of the amide oxygen with metal catalysts.

Industrial-Scale Considerations

Scaling the laboratory synthesis necessitates addressing solvent recovery, waste management, and cost efficiency.

Solvent Recycling

THF and DMF are high-boiling solvents requiring distillation for reuse. Industrial protocols may substitute THF with methyl-THF, which offers similar solvation properties with lower energy expenditure for recovery.

Byproduct Management

The reaction generates lithium salts and excess DMF. Neutralization with brine followed by aqueous extraction isolates lithium waste, while activated carbon filtration removes residual DMF from organic layers.

Challenges and Troubleshooting

Common pitfalls in synthesis include:

  • Incomplete lithiation : Substoichiometric nBuLi results in unreacted starting material. Monitoring via TLC or in situ spectroscopy ensures complete conversion.

  • Over-formylation : Excess DMF at elevated temperatures may form bis-formylated byproducts. Controlling electrophile addition rate mitigates this .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide?

  • Methodology : Palladium-catalyzed coupling reactions are widely used. For example, Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination can introduce substituents to the pyridine ring. Evidence from pyrido[2,3-d]pyrimidine analogs (e.g., compound 32e in ) demonstrates that Pd₂dba₃ with X-Phos as a ligand and LiHMDS as a base enables efficient amide bond formation.
  • Key Steps : (i) Protection of the formyl group during synthesis to avoid side reactions; (ii) purification via column chromatography or recrystallization.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the presence of the 2,2-dimethylpropanamide group (δ ~1.15–1.19 ppm for methyl protons) and the formylpyridine moiety (δ ~9-10 ppm for aldehyde proton) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₄H₁₇N₂O₂).
  • X-ray Crystallography : Crystal structure analysis (e.g., using SHELX ) reveals bond lengths (C=O: ~1.24 Å; C-N: ~1.33 Å) and hydrogen-bonding networks critical for stability .

Q. How can the compound’s stability in solution be evaluated?

  • Method : Monitor degradation via HPLC or UV-Vis spectroscopy under varying conditions (pH, temperature). For example, evidence from structurally similar amides shows hydrolytic instability in acidic/basic media .

Advanced Research Questions

Q. How do electronic effects in the formylpyridine moiety influence reactivity?

  • Analysis : The electron-withdrawing formyl group enhances electrophilicity at the pyridine nitrogen, facilitating nucleophilic substitutions. Computational studies (e.g., DFT calculations using Gaussian) can predict charge distribution and reaction sites .
  • Case Study : In pyrido[2,3-d]pyrimidine derivatives, electron-deficient pyridine rings improve binding to biological targets like antifolate enzymes .

Q. What strategies resolve contradictions between spectroscopic data and proposed structures?

  • Approach : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare experimental vs. simulated spectra. For example, discrepancies in carbonyl signals may arise from tautomerism or solvent effects .

Q. How can catalytic systems be optimized for large-scale synthesis?

  • Parameters : Screen ligands (e.g., X-Phos vs. SPhos), bases (LiHMDS vs. K₃PO₄), and solvents (THF vs. dioxane). Evidence from Pd-catalyzed reactions shows that LiHMDS improves yields by deprotonating amide intermediates .

Q. What role do hydrogen bonds play in stabilizing the crystal structure?

  • Findings : In analogous compounds (e.g., 3-chloro-N-(4-hydroxybenzyl)-2,2-dimethylpropanamide), O-H⋯O and N-H⋯O interactions (2.7–3.0 Å) form supramolecular networks, as confirmed by X-ray diffraction .

Application-Oriented Questions

Q. How is this compound utilized in designing bioactive derivatives?

  • Example : The formyl group serves as a handle for Schiff base formation with amines, enabling access to antitumor agents (e.g., pyrrolo[2,3-d]pyrimidines in ).
  • Synthetic Pathway : Condensation with substituted anilines or hydrazines generates imine or hydrazone derivatives screened for kinase inhibition .

Q. What computational tools predict its pharmacokinetic properties?

  • Tools : SwissADME or ADMETLab estimate logP (~3.68), solubility, and metabolic stability. Molecular docking (AutoDock Vina) models interactions with targets like DHFR (dihydrofolate reductase) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide
Reactant of Route 2
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N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide

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